molecular formula C14H8F3IN2 B2356228 6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine CAS No. 478040-61-8

6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B2356228
CAS No.: 478040-61-8
M. Wt: 388.132
InChI Key: FGMNAXBOYXTXAJ-UHFFFAOYSA-N
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Description

6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 6th position and a trifluoromethyl group attached to the phenyl ring at the 3rd position. Imidazo[1,2-a]pyridines are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent iodination and trifluoromethylation. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction is carried out under reflux conditions to ensure complete cyclization and functionalization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
  • 6-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
  • 6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Uniqueness

6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, providing a versatile platform for the synthesis of various derivatives. The trifluoromethyl group also imparts unique electronic properties, enhancing the compound’s biological activity and stability .

Properties

IUPAC Name

6-iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3IN2/c15-14(16,17)10-3-1-2-9(6-10)12-8-20-7-11(18)4-5-13(20)19-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMNAXBOYXTXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN3C=C(C=CC3=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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